6-Chloroquinoline-8-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYBISWHCKCPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56912-66-4 | |
| Record name | 6-chloroquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 6 Chloroquinoline 8 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.
The reaction of 6-chloroquinoline-8-sulfonyl chloride with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of a diverse family of quinoline-8-sulfonamides. This transformation, known as sulfonylation, is a well-established method for creating compounds with a wide spectrum of biological activities. rsc.org The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion and the formation of a stable sulfonamide linkage. rsc.orgcbijournal.comlibretexts.org
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The choice of solvent and reaction conditions can influence the reaction rate and yield. For instance, microwave-assisted synthesis has been shown to accelerate the formation of sulfonamides, often leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.org The nucleophilicity of the amine plays a significant role, with primary amines generally reacting more rapidly than secondary amines. rsc.org
A variety of amines can be employed in this reaction, including aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of diverse functionalities into the final molecule. rsc.orgnih.gov The resulting quinoline (B57606) sulfonamides are of significant interest in medicinal chemistry. For example, a series of 8-quinolinesulfonamide derivatives have been synthesized and evaluated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor cell metabolism. nih.gov
Table 1: Examples of Amination Reactions with Quinoline Sulfonyl Chlorides
| Amine Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Propargylamine | N-propargyl-quinoline-8-sulfonamide | Chloroform, Triethylamine, 5°C to room temp. | nih.gov |
| N-methylpropargylamine | N-methyl-N-propargyl-quinoline-8-sulfonamide | Chloroform, Triethylamine, 5°C to room temp. | nih.gov |
| Aniline (B41778) | N-phenyl-quinoline-8-sulfonamide | Microwave irradiation | rsc.org |
| Various primary and secondary amines | Corresponding N-substituted quinoline sulfonamides | Microwave irradiation | rsc.org |
| Acetylenamine derivatives | 8-methoxyquinoline-5-sulfonamides | Anhydrous acetonitrile, Triethylamine | nih.gov |
Beyond simple amines, this compound can react with other nitrogen-based nucleophiles like hydrazines and azides, leading to the formation of corresponding hydrazides and azides. These reactions further expand the synthetic utility of the starting material.
For instance, the reaction of quinoline-8-sulfonyl chloride with hydrazine (B178648) and phenylhydrazine (B124118) yields the corresponding quinoline-8-sulfonyl hydrazide and phenylhydrazide, respectively. researchgate.net Similarly, treatment with sodium azide (B81097) results in the formation of quinoline-8-sulfonyl azide. researchgate.net These derivatives can serve as versatile intermediates for further chemical transformations. For example, sulfonyl azides can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives. nih.gov
The reactivity of these nitrogen nucleophiles follows a similar pattern to that of amines, involving nucleophilic attack on the sulfonyl sulfur and displacement of the chloride. The resulting sulfonohydrazides and sulfonyl azides are valuable precursors for synthesizing more complex heterocyclic systems. researchgate.netmdpi.com
Table 2: Reactions with Hydrazines and Azides
| Nucleophile | Product | Reference |
|---|---|---|
| Hydrazine | Quinoline-8-sulfonyl hydrazide | researchgate.net |
| Phenylhydrazine | Quinoline-8-sulfonyl phenylhydrazide | researchgate.net |
| Sodium Azide | Quinoline-8-sulfonyl azide | researchgate.net |
In addition to nitrogen nucleophiles, this compound can also react with oxygen and sulfur-based nucleophiles. These reactions lead to the formation of sulfonate esters and thioesters, respectively.
Reactions with alcohols or phenols in the presence of a base yield the corresponding sulfonate esters. rsc.org These reactions are analogous to the formation of sulfonamides from amines. The resulting sulfonate esters can be useful as intermediates in organic synthesis.
Similarly, reactions with thiols can produce thiosulfonates. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea, followed by acidic workup, leads to the formation of a sulfanylquinolinone derivative, demonstrating the reactivity of a chloroquinoline system towards sulfur nucleophiles. mdpi.com While this example involves a different position on the quinoline ring, the principle of nucleophilic attack by a sulfur-containing species is relevant.
Modifications of the Quinoline Heterocyclic System
The quinoline ring system of this compound also presents opportunities for chemical modification, particularly at the halogen-substituted position and through reduction or hydrogenation of the heterocyclic core.
The chlorine atom at the 6-position of the quinoline ring is generally less reactive towards nucleophilic aromatic substitution than the sulfonyl chloride group at the 8-position. However, under certain conditions, it can be displaced by strong nucleophiles. The electronic properties of the quinoline ring and the nature of the nucleophile and reaction conditions will influence the feasibility of such substitutions.
For example, in the synthesis of certain quinoline-based carbonic anhydrase inhibitors, a 4-chloroquinoline (B167314) derivative is reacted with a benzenesulfonamide (B165840) derivative in refluxing isopropanol (B130326) to achieve nucleophilic substitution at the 4-position. nih.govresearchgate.net While this is not the 6-position, it illustrates that chloro-substituents on the quinoline ring can be susceptible to nucleophilic attack. The reactivity of the 6-chloro substituent in this compound would likely require more forcing conditions or specific catalytic systems to achieve substitution.
The quinoline ring system can undergo reduction and hydrogenation reactions. Catalytic hydrogenation of quinolines can lead to the saturation of either the pyridine (B92270) or the benzene (B151609) ring, depending on the catalyst and reaction conditions. For instance, hydrogenation of quinoline and its derivatives over platinum in a weakly basic solvent like methanol (B129727) typically results in the reduction of the pyridine ring to form a 1,2,3,4-tetrahydroquinoline. rsc.org In contrast, hydrogenation in a strongly acidic medium such as trifluoroacetic acid can favor the reduction of the benzene ring. rsc.org
The sulfonyl chloride group can also be reduced. Common reducing agents for sulfonyl chlorides include zinc and acid, or catalytic hydrogenation using noble metal catalysts like palladium. google.com These reactions typically convert the sulfonyl chloride to the corresponding thiol. The choice of reducing agent and conditions would need to be carefully selected to achieve selective reduction of either the sulfonyl chloride or the quinoline ring if desired. It is important to note that carrying out the reduction of sulfonyl chlorides under strongly acidic conditions and high temperatures can lead to corrosion issues. google.com
Elucidation of Reaction Mechanisms and Control of Selectivity
The reactivity of this compound is primarily dictated by the highly electrophilic nature of the sulfonyl chloride group. This functional group serves as the principal site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Understanding the underlying reaction mechanisms is crucial for controlling the selectivity of these transformations, including regioselectivity and stereoselectivity.
Regioselectivity and Stereoselectivity in Derivatization Processes
Regioselectivity in the derivatization of this compound is overwhelmingly directed at the sulfonyl chloride group. This functional group is significantly more reactive toward common nucleophiles than other potential sites on the quinoline ring. The chloro-substituted quinoline ring itself is relatively resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups and subjected to harsh reaction conditions. Therefore, nucleophiles will selectively attack the sulfur atom at position 8.
| Potential Reaction Site | Position | Reactivity toward Nucleophiles | Outcome |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | C8 | High (Highly Electrophilic Sulfur) | Primary site of reaction, leading to sulfonamides, sulfonates, etc. |
| Chloro Substituent (-Cl) | C6 | Low | Substitution requires harsh conditions; generally unreactive under standard sulfonylation conditions. |
| Quinoline Ring Carbons | Various | Very Low | Generally unreactive to nucleophilic attack. |
Stereoselectivity becomes a consideration when this compound reacts with a chiral nucleophile, such as a chiral amine or alcohol. Since the parent molecule is achiral, its reaction with a single enantiomer of a chiral nucleophile will result in the formation of a single diastereomer. If a racemic mixture of a chiral nucleophile is used, a corresponding racemic mixture of two diastereomers will be formed. The control of stereoselectivity in these cases depends entirely on the stereochemistry of the reacting partner, as the reaction at the sulfonyl chloride group does not create a new stereocenter on the quinoline core itself.
Comparative Analysis of Intermolecular and Intramolecular Transformations
The reactions of this compound can be broadly categorized as either intermolecular or intramolecular, each leading to distinct product classes.
Intermolecular Transformations are reactions between two separate molecules. As discussed, the most common intermolecular reactions involve the attack of an external nucleophile, such as an amine or alcohol, on the sulfonyl chloride group. These reactions are used to build larger molecular structures by linking the 6-chloroquinoline-8-sulfonyl moiety to another molecule.
Intramolecular Transformations , in contrast, involve reactions where the nucleophile and the electrophilic sulfonyl chloride group are part of the same molecule. These reactions typically result in the formation of a new ring system through cyclization. For an intramolecular reaction to occur with this compound, a precursor molecule must first be synthesized that contains a nucleophilic functional group tethered to the quinoline ring. For example, a side chain containing a primary amine could be introduced at another position on the quinoline core. This amine could then attack the sulfonyl chloride at position 8, leading to the formation of a cyclic sulfonamide, also known as a sultam. mdpi.com These cyclization reactions are powerful tools for creating complex, fused heterocyclic systems. mdpi.com
The outcome of the reaction (intermolecular vs. intramolecular) is determined by reaction conditions and substrate structure. Intramolecular reactions are often favored under high dilution conditions, which reduce the probability of intermolecular encounters. The length and flexibility of the tether connecting the nucleophile to the quinoline ring are also critical; the tether must allow the nucleophilic center to reach the electrophilic sulfur atom to form a thermodynamically stable ring (typically 5- or 6-membered rings).
| Feature | Intermolecular Transformation | Intramolecular Transformation (Cyclization) |
|---|---|---|
| Reactants | This compound + External Nucleophile (e.g., R-NH₂) | A single molecule containing both the sulfonyl chloride and a tethered nucleophile |
| Process | Bond formation between two separate molecules | Ring formation within a single molecule |
| Typical Product | Acyclic sulfonamides, sulfonate esters | Cyclic sulfonamides (sultams), fused heterocyclic systems |
| Favorable Conditions | High concentration of reactants | High dilution to minimize intermolecular side reactions |
| Example | Reaction with benzylamine (B48309) to form N-benzyl-6-chloroquinoline-8-sulfonamide | Reaction of a precursor like 2-(aminoethyl)-6-chloroquinoline-8-sulfonyl chloride to form a fused sultam ring |
Advanced Spectroscopic and Structural Elucidation of 6 Chloroquinoline 8 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 6-Chloroquinoline-8-sulfonyl chloride, NMR provides unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom at the C6 position and the sulfonyl chloride group at the C8 position.
The proton at the C2 position is anticipated to be the most deshielded proton of the pyridine (B92270) ring, appearing as a doublet of doublets due to coupling with the protons at C3 and C4. The C5 and C7 protons on the benzene (B151609) portion of the quinoline ring will also exhibit distinct signals. The C7 proton, being adjacent to the bulky and strongly electron-withdrawing sulfonyl chloride group, is expected to be significantly downfield. The proton at C5 would likely appear as a doublet. The coupling constants (J values) between adjacent protons would be characteristic of aromatic systems, typically in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | dd | J_H2-H3 ≈ 4-5 Hz, J_H2-H4 ≈ 1.5-2 Hz |
| H-3 | 7.5 - 7.7 | dd | J_H3-H2 ≈ 4-5 Hz, J_H3-H4 ≈ 8-9 Hz |
| H-4 | 8.2 - 8.4 | d | J_H4-H3 ≈ 8-9 Hz |
| H-5 | 8.0 - 8.2 | d | J_H5-H7 ≈ 2-3 Hz (meta) |
Note: This table contains predicted data based on the analysis of similar quinoline derivatives. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms and their position within the aromatic system.
The carbons directly bonded to the chlorine (C6) and the sulfonyl chloride group (C8) will be significantly affected. The C8 carbon is expected to be downfield due to the strong deshielding effect of the -SO₂Cl group. Similarly, the C6 carbon will be influenced by the attached chlorine atom. The quaternary carbons (C4a, C6, C8, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 |
| C-6 | 133 - 135 |
| C-7 | 130 - 132 |
| C-8 | 140 - 142 |
Note: This table contains predicted data based on the analysis of 6-chloroquinoline (B1265530) and related structures. chemicalbook.com Actual experimental values may vary.
Advanced Multi-dimensional NMR Techniques
To definitively assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. science.gov For this compound, COSY would show cross-peaks between adjacent protons, such as H-2/H-3, H-3/H-4, and a weaker meta-coupling between H-5/H-7, confirming their connectivity within the ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the unambiguous assignment of each carbon atom that has a proton attached by correlating the known proton signals to their corresponding carbon signals. science.govmagritek.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule, offering a complementary perspective to NMR.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Sulfonyl chlorides exhibit strong and characteristic stretching vibrations for the S=O bonds. acdlabs.com
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the quinoline ring system.
Asymmetric and Symmetric SO₂ stretching: Two strong and distinct bands are the hallmark of the sulfonyl chloride group, expected around 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com
C-Cl stretching: A band in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond. researchgate.net
S-Cl stretching: This vibration is expected in the lower frequency region of the spectrum.
Table 3: Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | Medium to Strong |
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
Note: This table contains predicted data based on the analysis of quinoline derivatives and sulfonyl chloride compounds. acdlabs.comresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. researchgate.net Quinoline derivatives are known to produce intense Raman signals due to their chromophoric and highly symmetric molecular structures. researchgate.net
For this compound, the Raman spectrum would be expected to show strong bands corresponding to the ring breathing modes of the quinoline system. The symmetric stretching vibration of the S=O bonds in the sulfonyl chloride group would also be Raman active. While FT-IR is excellent for detecting polar functional groups, Raman spectroscopy can provide a clearer picture of the core aromatic structure. nih.gov The combination of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-chloroquinoline |
| 8-chloroquinoline |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are instrumental in verifying the molecular formula of newly synthesized compounds.
For instance, in the analysis of related quinoline derivatives, the molecular ion peak (M+) in the mass spectrum corresponds to the compound's molecular weight. The mass spectrum of Ethyl 6-Chloro-1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate, a derivative, shows a molecular ion peak at m/z 315 (M+). mdpi.com Similarly, Ethyl 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate and 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carbonitrile exhibit molecular ion peaks at m/z 326 (M+·) and 279 (M+), respectively. mdpi.com
The predicted monoisotopic mass for this compound is 260.9418 Da. uni.lu Predicted collision cross section (CCS) values for various adducts of this molecule have been calculated, providing further structural information. uni.lu For example, the predicted CCS for the [M+H]+ adduct (m/z 261.94908) is 146.8 Ų. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 261.94908 | 146.8 |
| [M+Na]+ | 283.93102 | 159.2 |
| [M-H]- | 259.93452 | 150.6 |
| [M+NH4]+ | 278.97562 | 165.5 |
| [M+K]+ | 299.90496 | 153.4 |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light provides information about the electronic structure and conjugation within the molecule.
The UV-Vis absorption spectrum of 6-chloroquinoline, the parent quinoline structure, has been studied in water in the 200-400 nm region. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For related quinoline derivatives, such as 8-hydroxyquinoline (B1678124) complexes, UV-Vis spectroscopy is used to characterize the formation of metal complexes. researchgate.net The electronic spectra of these compounds are influenced by the substituents on the quinoline ring and the solvent used for analysis.
X-ray Crystallography and Solid-State Structural Determination
For derivatives of 2-chloroquinoline (B121035), X-ray diffraction studies have been conducted to analyze their crystal structures. researchgate.net The crystal structure of a related compound, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, reveals that the tetrahydropyridine (B1245486) ring adopts a half-chair conformation. nih.gov The dihedral angle between the two aromatic rings in this molecule is 50.13 (11)°. nih.gov
The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds and halogen bonds. rsc.org In the crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, molecules are linked by C—H⋯O hydrogen bonds, forming chains and inversion dimers. nih.gov
The analysis of intermolecular interactions is crucial for understanding the properties of crystalline materials. mdpi.com In substituted 2-chloroquinoline derivatives, Cl···Cl and C–H···Cl interactions play a significant role in the crystal packing. researchgate.net The energy of Cl···Cl interactions can range from 2 to 12 kJ/mol. nih.gov These interactions can be categorized based on their geometry, and their presence can be confirmed through quantum-topological analysis of the electron density. nih.gov
The conformation of a molecule in the solid state is determined by the interplay of intramolecular and intermolecular forces. X-ray crystallography provides a snapshot of the preferred conformation in the crystalline environment. As mentioned, the tetrahydropyridine ring of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation in the crystal. nih.gov The specific torsion angles and bond angles define the three-dimensional shape of the molecule, which can influence its physical and biological properties.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its stoichiometry. The results are typically given as the weight percentage of each element present in the sample.
For several derivatives of quinoline sulfonamides, elemental analysis has been performed to confirm their calculated elemental compositions. mdpi.com For example, the calculated composition for Ethyl 6-Chloro-1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate (C13H14ClNO4S) is C, 49.45%; H, 4.47%; N, 4.44%. The experimentally found values were C, 49.41%; H, 4.46%; N, 4.35%, which are in close agreement with the calculated values. mdpi.com Similarly, good agreement between calculated and found values was observed for Ethyl 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate and 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carbonitrile. mdpi.com This confirmation is a critical step in the characterization of new chemical entities.
Table 2: Elemental Analysis Data for Quinoline Sulfonamide Derivatives mdpi.com
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| Ethyl 6-Chloro-1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate | C13H14ClNO4S | C, 49.45; H, 4.47; N, 4.44 | C, 49.41; H, 4.46; N, 4.35 |
| Ethyl 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate | C13H14N2O6S | C, 47.85; H, 4.32; N, 8.58 | C, 47.92; H, 4.34; N, 8.51 |
| 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carbonitrile | C11H9N3O4S | C, 47.31; H, 3.25; N, 15.05 | C, 47.25; H, 3.23; N, 14.96 |
Computational and Theoretical Investigations on 6 Chloroquinoline 8 Sulfonyl Chloride and Its Analogues
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties. uctm.educp2k.org
The initial step in the computational analysis of a molecule like 6-chloroquinoline-8-sulfonyl chloride involves geometry optimization to determine its most stable three-dimensional conformation. For the closely related 6-chloroquinoline (B1265530) (6CQ), studies have successfully employed DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to achieve a stable molecular geometry in the gas phase. dergipark.org.tr This process provides crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of these molecules is characterized by the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electrical transport properties. For quinoline (B57606) derivatives, it has been shown that substitutions, such as the chlorine atom in 6-chloroquinoline, significantly alter the reactive nature of the quinoline moiety by affecting the energy of these frontier orbitals. dergipark.org.trresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for Analogous Quinoline Structures Note: This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated calculations.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å | Indicates aromatic character |
| C-N Bond Length | 1.33 - 1.38 Å | Reflects the heterocyclic nature |
| C-Cl Bond Length | ~1.74 Å | Influences electronic properties |
| C-S Bond Length | ~1.77 Å | Key to the sulfonyl chloride group |
| S=O Bond Length | ~1.43 Å | Characteristic of the sulfonyl group |
| Bond Angles (Ring) | 118 - 122° | Defines the planarity of the ring system |
DFT calculations are instrumental in predicting and validating spectroscopic data, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govnih.goveurjchem.com
For analogues like 6-chloroquinoline, theoretical vibrational frequencies calculated using DFT have shown good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net The gauge-invariant atomic orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural confirmation. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. dergipark.org.trresearchgate.net For instance, the UV-Vis absorption spectrum for 6-chloroquinoline has been studied in the 200-400 nm range. researchgate.net
Table 2: Predicted Spectroscopic Data for a Representative Chloroquinoline Analogue Note: This data is based on studies of 6-chloroquinoline and serves as an approximation.
| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Motion/Transition |
|---|---|---|
| FT-IR | C-Cl stretching modes | Vibrations of the carbon-chlorine bond |
| ¹³C NMR | Chemical shifts for aromatic carbons | Electronic environment of carbon nuclei |
| ¹H NMR | Chemical shifts for aromatic protons | Electronic environment of hydrogen nuclei |
| UV-Vis | Absorption maxima (λmax) | π → π* and n → π* electronic transitions |
The chemical reactivity of a molecule can be elucidated through the analysis of various reactivity indices derived from DFT calculations. These include electronegativity, hardness, softness, and the electrophilicity index, which are calculated from the HOMO and LUMO energy levels. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For quinoline derivatives, MEP analysis helps in identifying the most reactive sites on the molecule. researchgate.net The negative potential is often localized over electronegative atoms like nitrogen and oxygen, while positive regions are typically found around hydrogen atoms. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules. nih.govmdpi.com
MD simulations can be used to explore the conformational landscape of this compound, identifying stable conformations and the energy barriers between them. By simulating the molecule's motion over a period of time, researchers can analyze its flexibility and how different parts of the molecule move in relation to each other. mdpi.com This is particularly important for understanding how the sulfonyl chloride group is oriented relative to the quinoline ring and how this might influence its reactivity. Such simulations can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, indicating the stability of the molecule's conformation. doi.org
While this compound is a reactive compound, its derivatives, such as quinoline-8-sulfonamides, are of interest as potential ligands for biological receptors. MD simulations are a powerful tool for studying the interactions between such ligands and their protein targets. researchgate.net These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-receptor complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). doi.org For example, in silico studies on quinoline-8-sulfonamide derivatives have been performed to identify potent inhibitors of specific enzymes, utilizing molecular docking followed by MD simulations to validate the binding modes and stability of the complexes. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in understanding the correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For this compound and its analogues, QSAR studies aim to identify the key molecular features that govern their therapeutic effects. These studies are instrumental in the rational design of new derivatives with enhanced potency and selectivity.
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous quinoline and sulfonamide-containing compounds. nih.govmdpi.com QSAR models for quinoline derivatives often employ a variety of molecular descriptors to quantify physicochemical properties.
Key Molecular Descriptors in QSAR Studies of Quinoline Analogues:
| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within a receptor's binding site. |
| Hydrophobic | LogP (Partition coefficient), Hydrophobic surface area | Affects membrane permeability and binding to hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
| Quantum Chemical | Electronegativity, Hardness, Softness | Provides insights into the molecule's reactivity and stability. nih.gov |
A typical QSAR study on analogues of this compound would involve the synthesis of a series of derivatives with systematic variations in their structure. For instance, the chloro group at the 6-position could be replaced by other substituents, or the sulfonyl chloride moiety could be converted to a range of sulfonamides. The biological activity of these compounds would then be determined experimentally.
Subsequently, computational software is used to calculate the molecular descriptors for each analogue. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov
For example, a hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would suggest that higher hydrophobicity and dipole moment, combined with a smaller molecular volume, are favorable for the desired biological activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that visualize the favorable and unfavorable steric and electrostatic fields around the molecule. mdpi.commdpi.com These maps are invaluable for guiding the design of new, more potent analogues by indicating where to add or remove specific functional groups to enhance binding affinity with a biological target.
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms involving this compound. nih.gov These computational studies provide insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.
The reactivity of the sulfonyl chloride group (-SO₂Cl) is central to the chemical transformations of this compound. A key reaction is its conversion to sulfonamides through reaction with primary or secondary amines.
Theoretical Investigation of Sulfonamide Formation:
A DFT study of the reaction between this compound and an amine (R-NH₂) would typically involve the following steps:
Geometry Optimization: The 3D structures of the reactants (this compound and the amine), the transition state, and the products (the corresponding sulfonamide and HCl) are optimized to find their lowest energy conformations.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).
The generally accepted mechanism for the reaction of a sulfonyl chloride with an amine proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.
Proposed Reaction Steps and Intermediates:
| Step | Description | Key Computational Insights |
| 1 | Nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. | Calculation of the trajectory of the amine approaching the sulfonyl chloride and the geometry of the transition state. |
| 2 | Formation of a pentacoordinate sulfur intermediate (or a concerted transition state). | Determination of the stability and geometry of the intermediate. The energy of this state is crucial for the reaction rate. |
| 3 | Elimination of the chloride ion and a proton from the nitrogen atom. | Modeling the departure of the leaving group and the final proton transfer, often facilitated by a second molecule of the amine or a base. |
DFT calculations can also be used to study the influence of the 6-chloro substituent on the reactivity of the sulfonyl chloride group. The electron-withdrawing nature of the chlorine atom can affect the electrophilicity of the sulfur atom, potentially influencing the rate of nucleophilic attack. By comparing the calculated activation energies for the reaction of this compound with that of an unsubstituted quinoline-8-sulfonyl chloride, the electronic effect of the chloro group can be quantified.
Furthermore, theoretical models can predict other spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. nih.gov These theoretical investigations provide a molecular-level understanding of the reaction mechanisms, which is essential for optimizing reaction conditions and exploring the synthesis of new derivatives.
Advanced Research Applications and Derivatization Strategies
Development of Quinoline (B57606) Sulfonamides as Molecular Probes and Ligands
The conversion of 6-chloroquinoline-8-sulfonyl chloride to its corresponding sulfonamides represents a cornerstone of its application in chemical biology. The resulting quinoline sulfonamides are a class of compounds with significant potential as molecular probes and ligands due to their ability to interact with a variety of biological targets with high affinity and selectivity.
Exploration of Specific Molecular Targets (e.g., Enzymes, Receptors)
Quinoline sulfonamides derived from this compound have been extensively investigated as inhibitors of various enzymes, particularly carbonic anhydrases (CAs). tandfonline.comnih.gov These enzymes are crucial in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer. The sulfonamide moiety acts as a key zinc-binding group within the active site of these metalloenzymes. tandfonline.com
Research has demonstrated that the quinoline scaffold can be strategically modified to achieve selective inhibition of different CA isoforms. For instance, a series of quinoline-based benzenesulfonamides showed potent inhibitory activity against the tumor-associated hCA IX isoform, with some derivatives exhibiting single-digit nanomolar inhibition constants (Kᵢ). tandfonline.commdpi.com The design of these inhibitors often involves incorporating the 6-chloroquinoline (B1265530) moiety as a lipophilic tail to enhance binding affinity and selectivity. tandfonline.com
The following table summarizes the inhibitory activity of selected quinoline-based sulfonamides against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| QBS 11c | - | - | 8.4 | - |
| QBS 13a | 78.4 | - | 25.8 | 9.8 |
| QBS 13b | 92.1 | - | 5.5 | 13.2 |
| QBS 13c | 55.4 | - | 18.6 | 8.7 |
| AAZ (Standard) | - | - | 25 | - |
Data sourced from multiple studies. tandfonline.commdpi.com
Beyond carbonic anhydrases, quinoline sulfonamides have also been explored as ligands for serotonin (B10506) receptors. A study on arene- and quinoline-sulfonamides identified a potent 5-HT₇ antagonist with a high affinity (Kᵢ = 13 nM), demonstrating the potential of this chemical class in neuroscience research. mdpi.com Furthermore, derivatives of 8-quinolinesulfonamide have been designed and evaluated as inhibitors of the tumor cell-specific M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com
Design of Chemical Tools for Investigating Biological Pathways
The development of selective inhibitors and ligands from this compound provides researchers with powerful chemical tools to investigate complex biological pathways. By selectively modulating the activity of specific enzymes or receptors, these compounds allow for the elucidation of their roles in cellular processes and disease progression.
For example, the selective inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX can help to unravel the mechanisms by which cancer cells regulate pH in the hypoxic tumor microenvironment. tandfonline.comnih.gov This knowledge is crucial for the development of novel anticancer therapies. Similarly, the creation of selective 5-HT₇ receptor antagonists allows for the detailed study of serotonergic signaling pathways and their involvement in neurological disorders. mdpi.com The ability to synthesize libraries of these compounds with varying substituents on the quinoline ring facilitates structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of these chemical probes. nih.gov
Role in Materials Science and Catalysis Development
While the primary applications of this compound have been in the realm of medicinal chemistry, its reactive nature also presents opportunities in materials science and catalysis. The sulfonyl chloride group can be transformed into other functional groups suitable for polymerization or for creating ligands for metal catalysts.
Synthesis of Sulfonyl Fluorides as Functional Monomers
One promising avenue in materials science is the conversion of sulfonyl chlorides to sulfonyl fluorides. Sulfonyl fluorides are known to be more stable than their sulfonyl chloride counterparts and have found applications as reactive functional groups in the synthesis of polymers. cmu.edu While direct examples of polymers derived from 6-chloroquinoline-8-sulfonyl fluoride (B91410) are not yet prevalent in the literature, the synthesis of quinoline-based polymers for applications such as oil-water separation and anti-corrosion coatings has been demonstrated. tandfonline.com It is conceivable that 6-chloroquinoline-8-sulfonyl fluoride could serve as a functional monomer in the creation of novel polymers with unique properties conferred by the quinoline moiety, such as thermal stability, fluorescence, or metal-binding capabilities.
Utility as Versatile Synthetic Building Blocks in Chemical Synthesis
The rich chemistry of the quinoline ring system, combined with the reactivity of the sulfonyl chloride group, makes this compound a valuable and versatile building block in organic synthesis for the construction of more complex molecular architectures.
Construction of Fused and Hybrid Heterocyclic Systems
This compound is an excellent starting material for the synthesis of fused and hybrid heterocyclic systems. The sulfonyl chloride can be readily converted to a sulfonamide, which can then participate in various cyclization reactions. For example, quinoline-sulfonamide derivatives have been used to create hybrid molecules incorporating other heterocyclic rings, such as 1,2,3-triazoles. nih.gov This is often achieved through a "click chemistry" approach, where an alkyne-functionalized quinoline sulfonamide is reacted with an azide (B81097) to form the triazole ring.
Furthermore, the quinoline nucleus itself can be a partner in cycloaddition reactions, leading to the formation of polycyclic systems. While not starting from the sulfonyl chloride, the functionalization of the quinoline ring is a key strategy in synthetic chemistry. rsc.org The presence of the sulfonyl chloride group at the 8-position and a chlorine atom at the 6-position offers multiple sites for further chemical modification, allowing for the construction of a diverse range of complex heterocyclic structures. For instance, the synthesis of novel 1,3,5-thiadiazine derivatives integrated with a quinoline moiety has been reported, showcasing the potential for creating unique hybrid molecules with potential biological activities. asianpubs.orgresearchgate.net
Strategies for Multi-Targeting Agent Design
The quinoline scaffold is often regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This inherent promiscuity forms the basis for designing multi-targeting agents from this compound. The strategy involves the synthesis of hybrid molecules where the quinoline-sulfonamide core is appended with other pharmacophores known to interact with different biological targets. This approach aims to create a single molecule that can modulate multiple pathways involved in a disease process, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.
One prominent area of investigation is the development of anticancer agents. Research has focused on creating quinoline-sulfonamide hybrids that can simultaneously target key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinases (PI3Ks) and carbonic anhydrases (CAs). The design strategy often involves reacting this compound with various amines or other nucleophiles that are themselves fragments of known inhibitors of other targets.
For instance, by incorporating moieties known to inhibit CAs, researchers can design dual inhibitors that target both PI3K and tumor-associated CA isoforms like CA IX and XII. This dual-inhibition strategy is particularly relevant in the context of hypoxic tumors where CAs play a crucial role in maintaining the acidic tumor microenvironment.
While the deliberate design of multi-target agents starting specifically from this compound is an emerging area, the foundational principle lies in leveraging the reactivity of the sulfonyl chloride group to link the quinoline core with other pharmacologically active fragments.
Structure-Based Design and Lead Optimization Methodologies
Structure-based drug design and lead optimization are critical for enhancing the potency, selectivity, and pharmacokinetic properties of derivatives of this compound. These methodologies rely on a detailed understanding of the molecular interactions between the synthesized compounds and their biological targets.
A notable application of these methodologies is in the development of pyruvate kinase M2 (PKM2) activators. PKM2 is a key enzyme in cancer metabolism, and its activation is a potential therapeutic strategy. Patent literature reveals that derivatives of the closely related 2-amino-6-chloroquinoline-8-sulfonyl chloride have been synthesized and evaluated as PKM2 activators. These efforts likely involve computational modeling and molecular docking studies to predict the binding modes of the quinoline-sulfonamide derivatives within the allosteric binding site of PKM2.
The general workflow for structure-based design and lead optimization of 6-chloroquinoline-8-sulfonamide (B2362352) derivatives involves:
Target Identification and Validation: Confirming the role of a specific biological target in the disease of interest.
Computational Modeling and Docking: Using the three-dimensional structure of the target protein to predict how derivatives of this compound will bind. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis.
Chemical Synthesis: Synthesizing the prioritized compounds by reacting this compound with a diverse range of chemical building blocks.
Biological Evaluation: Testing the synthesized compounds for their activity against the target and in relevant cellular assays.
Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structures of the synthesized compounds with their biological activities. This analysis helps in identifying the key structural features required for optimal activity and guides the design of the next generation of compounds.
The following table summarizes the key methodologies and their applications in the lead optimization of 6-chloroquinoline-8-sulfonamide derivatives:
| Methodology | Application | Key Findings/Goals |
| Molecular Docking | Predicting the binding mode of derivatives in the active or allosteric sites of target enzymes (e.g., PI3K, PKM2, CAs). | To identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the design of more potent inhibitors or activators. |
| Chemical Synthesis | Creation of diverse libraries of 6-chloroquinoline-8-sulfonamide derivatives. | To explore the chemical space around the core scaffold and generate compounds for biological testing. |
| In-vitro Biological Assays | Measuring the inhibitory or activating effects of the synthesized compounds on their target enzymes and their anti-proliferative effects on cancer cell lines. | To determine the potency (e.g., IC50 or EC50 values) and efficacy of the compounds. |
| Structure-Activity Relationship (SAR) Studies | Analyzing how modifications to the chemical structure of the derivatives affect their biological activity. | To build a predictive model for designing compounds with improved potency, selectivity, and drug-like properties. |
Through iterative cycles of design, synthesis, and testing, researchers can optimize the lead compounds derived from this compound to develop clinical candidates with enhanced therapeutic potential.
Future Research Directions and Emerging Trends
Exploration of Untapped Reactivity Profiles of 6-Chloroquinoline-8-sulfonyl chloride
While the sulfonyl chloride moiety is well-known for its reactions with nucleophiles to form sulfonamides and sulfonates, a vast potential for novel reactivity remains to be explored. Future investigations are expected to focus on transition-metal-catalyzed cross-coupling reactions, where the sulfonyl chloride group can be transformed into other functional groups. The development of methods for the direct C-H functionalization at various positions on the quinoline (B57606) ring is another promising avenue. researchgate.net Such strategies provide an atom-economical approach to constructing complex molecular architectures. researchgate.net
Researchers are also likely to investigate deoxygenative sulfonylation reactions involving quinoline N-oxide precursors, which could offer alternative pathways to functionalized quinolines under transition-metal-free conditions. nih.govresearchgate.net The unique electronic properties of the 6-chloro-substituted quinoline ring may lead to unexpected regioselectivity and reactivity in these transformations, opening doors to previously inaccessible derivatives.
Table 1: Potential Areas for Reactivity Exploration
| Research Area | Potential Reaction Type | Significance |
|---|---|---|
| Cross-Coupling | Suzuki, Heck, Sonogashira-type reactions at the C-S bond | Installation of diverse substituents |
| C-H Functionalization | Direct arylation, alkylation, or amination of the quinoline core researchgate.net | Step- and atom-economical synthesis |
| Deoxygenative Reactions | Sulfonylation of the corresponding N-oxide nih.govresearchgate.net | Access to C2-functionalized quinolines |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The shift towards automated synthesis and continuous flow chemistry is revolutionizing the production of chemical compounds, offering improved safety, efficiency, and scalability. mdpi.commdpi.com The synthesis of sulfonyl chlorides, which can be hazardous and highly exothermic using traditional batch methods, is an excellent candidate for flow chemistry implementation. rsc.orgresearchgate.net Future work will likely involve developing a continuous flow process for the chlorosulfonation of 6-chloroquinoline (B1265530), allowing for precise control over reaction parameters and safer handling of reagents like chlorosulfonic acid. mdpi.com
Automated platforms can be employed to rapidly screen reaction conditions for the derivatization of this compound, accelerating the discovery of new compounds with desirable properties. nih.gov By integrating flow reactors with automated workup and purification systems, researchers can construct a seamless pipeline for the on-demand synthesis of libraries of 6-chloroquinoline-8-sulfonamide (B2362352) derivatives for biological screening or materials science applications. mdpi.com
Discovery of Novel Catalytic Transformations Involving Quinoline Sulfonyl Chlorides
Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic methods for the transformation of quinoline sulfonyl chlorides is a major area of future research. nih.gov This includes the use of various metal catalysts, such as rhodium, copper, and gold, to achieve novel C-H activation and heteroannulation reactions. mdpi.com Research could focus on designing catalysts that selectively activate specific C-H bonds on the this compound backbone, enabling the precise installation of functional groups.
Furthermore, leveraging the quinoline nitrogen as an internal directing group could facilitate regioselective transformations at positions that are otherwise difficult to access. researchgate.net The exploration of photoredox catalysis also presents an exciting frontier, where visible light could be used to drive unique reactions of this compound, such as the generation and subsequent reaction of sulfonyl radicals under mild conditions. mdpi.com
Table 2: Emerging Catalytic Strategies
| Catalysis Type | Catalyst Examples | Potential Application |
|---|---|---|
| Transition Metal | Rhodium, Palladium, Copper, Gold researchgate.netmdpi.com | C-H Functionalization, Cross-Coupling |
| Lewis Acid | Metal Triflates (e.g., Bi(OTf)₃, Gd(OTf)₃) nih.gov | Friedländer-type Annulations |
| Photoredox | Ruthenium or Iridium complexes | Radical-based transformations |
Advanced Computational Methodologies for Predictive Chemical Research
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. zenodo.org Future research will undoubtedly apply advanced computational methods, such as Density Functional Theory (DFT), to this compound and its derivatives. rjptonline.org These studies can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for understanding its reactivity. rjptonline.org
Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-visible spectra of new derivatives, aiding in the design of novel dyes and functional materials. rjptonline.org Furthermore, computational modeling can be used to elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and design new catalysts with enhanced activity and selectivity for transformations involving the quinoline sulfonyl chloride scaffold. zenodo.org
Development of Functional Materials and Advanced Scaffolds Utilizing this compound Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.comnih.gov The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel functional materials and advanced molecular scaffolds. By reacting the sulfonyl chloride with various amines, alcohols, and other nucleophiles, a diverse library of derivatives can be created.
These derivatives could be investigated for a range of applications. In medicinal chemistry, they could serve as precursors to new therapeutic agents, building on the known biological activities of quinoline compounds. nih.govnih.gov In materials science, incorporating the rigid, aromatic quinoline core into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting photophysical, electronic, or gas-adsorption properties. The development of new hybrid systems that combine the quinoline scaffold with other functional motifs, such as 1,2,3-triazoles, represents another promising direction for creating complex molecules with unique properties. nih.gov
Q & A
Q. What are the key considerations for synthesizing 6-Chloroquinoline-8-sulfonyl Chloride in a laboratory setting?
The synthesis involves sulfonylation of a quinoline precursor followed by chlorination. For example, reacting 6-chloroquinoline with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Excess thionyl chloride (SOCl₂) may be used to ensure complete conversion. Purification via recrystallization (using dichloromethane/hexane) or silica-gel column chromatography is critical to achieve >98% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR spectroscopy : To confirm the aromatic proton environment and sulfonyl chloride substitution pattern.
- Mass spectrometry (MS) : For molecular ion peak verification (expected m/z: 262.12 for [M]⁺).
- HPLC : To assess purity (>98% by area normalization).
- Elemental analysis : To validate the molecular formula (C₉H₅Cl₂NO₂S). Cross-referencing spectral data with literature ensures accuracy .
Q. What are common nucleophilic substitution reactions involving this compound?
The sulfonyl chloride group reacts with nucleophiles like amines, alcohols, and thiols under mild conditions (0–25°C, inert atmosphere). For example:
- Sulfonamide formation : React with primary/secondary amines in dichloromethane (DCM) with a base (e.g., triethylamine).
- Sulfonate ester synthesis : Use alcohols in polar aprotic solvents (e.g., acetonitrile). Monitor reactions via TLC and isolate products via vacuum filtration or extraction .
Advanced Research Questions
Q. What strategies optimize the synthesis of sulfonamide derivatives from this compound?
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amine coupling.
- Temperature control : Maintain sub-ambient temperatures to minimize side reactions (e.g., hydrolysis).
- Workup optimization : Quench excess SOCl₂ with ice-cold water and extract products using ethyl acetate. Advanced purification techniques, such as preparative HPLC, may resolve structurally similar byproducts .
Q. How should researchers address discrepancies in reaction yields during sulfonate ester formation?
- Systematic variable testing : Vary solvent (acetonitrile vs. THF), base (pyridine vs. NaH), and stoichiometry.
- Kinetic studies : Use in-situ FTIR or NMR to track intermediate formation.
- Byproduct analysis : Employ LC-MS to identify hydrolysis products (e.g., sulfonic acids) and adjust reaction conditions (e.g., drier solvents) .
Q. What experimental designs validate the stability of this compound under storage conditions?
- Accelerated degradation studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.
- Stability-indicating assays : Use HPLC to monitor decomposition (e.g., hydrolysis to sulfonic acid).
- Container compatibility : Test storage in glass vs. polymer-coated vials to assess leaching or adsorption .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for nucleophilic attacks on the sulfonyl chloride group.
- Solvent-effect simulations : Use COSMO-RS to predict reaction rates in different solvents.
- Docking studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing reaction yield data in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading).
- ANOVA : Compare mean yields across experimental batches to assess reproducibility.
- Principal Component Analysis (PCA) : Correlate spectral data (e.g., NMR shifts) with reaction outcomes .
Q. How should researchers resolve contradictions between theoretical and observed spectroscopic data?
- Spectral simulation tools : Use software like ACD/Labs or MestReNova to predict NMR shifts and compare with experimental results.
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks.
- Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem) .
Experimental Design
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
Q. How can researchers design kinetic studies to elucidate the mechanism of sulfonyl chloride hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
